N-(benzo[d]thiazol-2-yl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide
Description
N-(benzo[d]thiazol-2-yl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a benzothiazole core linked via a thioacetamide bridge to a pyridazine ring substituted with a 2,5-dimethoxyphenyl group. This structural framework is characteristic of bioactive molecules targeting kinase pathways and antimicrobial agents. The benzothiazole moiety is known for its role in enhancing pharmacokinetic properties and binding affinity to biological targets, while the pyridazine-thioacetamide linkage contributes to electron-withdrawing effects and conformational flexibility .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-27-13-7-9-17(28-2)14(11-13)15-8-10-20(25-24-15)29-12-19(26)23-21-22-16-5-3-4-6-18(16)30-21/h3-11H,12H2,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIDYKGXAWIJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound that belongs to a class of benzothiazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, leading to the formation of the acetamide structure. The compound's crystal structure has been confirmed through X-ray diffraction, revealing key bond lengths and angles consistent with similar benzothiazole derivatives .
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| C=O Bond Length | 1.221(6) Å |
| Dihedral Angle (Benzothiazole & Phenyl) | 0.18° |
| Functional Groups | Benzothiazole, Acetamide |
Antimicrobial Activity
Benzothiazole derivatives have shown significant antimicrobial properties. In studies involving various strains of bacteria and fungi, compounds similar to this compound demonstrated effective inhibition against drug-resistant strains of Staphylococcus aureus and Candida species .
Anticancer Properties
Recent evaluations have indicated that benzothiazole derivatives exhibit promising anticancer activities. For instance, compounds derived from this class have been shown to inhibit cell proliferation in various cancer cell lines such as A431 and A549. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific concentrations .
Neuroprotective Effects
In neuropharmacological assessments, certain benzothiazole derivatives have demonstrated anticonvulsant activity. For example, compounds structurally related to this compound were screened using the maximal electroshock seizure (MES) test, revealing effective protective indices significantly higher than standard anticonvulsants like phenytoin .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is heavily influenced by their structural components. Modifications in the aromatic rings and functional groups can enhance or diminish their pharmacological effects. For example:
- Substituent Variations : The introduction of different substituents on the benzothiazole ring can lead to variations in antimicrobial potency.
- Linker Modifications : Altering the thioether linkage has been shown to affect anticancer activity significantly.
Table 2: Summary of SAR Findings
| Modification Type | Effect on Activity |
|---|---|
| Substituent on Benzothiazole | Increased antimicrobial potency |
| Thioether Linker Variation | Enhanced anticancer effectiveness |
Case Study 1: Anticancer Efficacy
In a study examining the effects of a series of benzothiazole derivatives on lung cancer cells (A549), compound B7 was identified as a lead candidate due to its ability to inhibit cell migration and induce apoptosis at low micromolar concentrations .
Case Study 2: Antimicrobial Resistance
Research focusing on thiazole derivatives indicated that compounds similar to this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as novel antimicrobial agents targeting resistant pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features and biological activities of analogous benzothiazole-acetamide derivatives:
Key Structural Differences and Implications
Heterocyclic Core: The target compound uses a pyridazine ring, whereas Compound 17 employs a pyrimidinone scaffold. Compound 6d replaces pyridazine with a thiadiazole ring, improving VEGFR-2 binding via sulfur-mediated hydrophobic interactions .
Substituent Effects :
- The 2,5-dimethoxyphenyl group in the target compound and Compound 17 provides electron-donating effects, stabilizing interactions with hydrophobic kinase domains . In contrast, nitro (Compound 6d) and trifluoromethyl (EP348550A1) groups enhance electron-withdrawing properties, critical for antimicrobial and cytotoxic activities .
- Arylpiperazine derivatives (e.g., Compound 3a ) introduce basic nitrogen atoms, facilitating blood-brain barrier penetration for CNS targets .
Biological Activity Trends: Kinase Inhibition: Pyridazine/pyrimidinone-thioacetamide derivatives (target compound, Compound 17) show potent kinase inhibition (IC₅₀ < 1 µM), outperforming thiadiazole analogs (IC₅₀ ~3–5 µM) . Antimicrobial Activity: Compounds with halogenated benzothiazoles (e.g., 6-chloro, 6-trifluoromethyl) exhibit lower MIC values (12.5–27 µg/mL) due to increased lipophilicity and membrane penetration .
QSAR and Molecular Modeling
- Electron-Withdrawing Groups : Nitro and trifluoromethyl substituents at the benzothiazole 6-position enhance antimicrobial and antitumor activities by increasing electrophilicity and target binding .
- Methoxy Positioning : 2,5-Dimethoxy substitution optimizes kinase inhibition by aligning with hydrophobic residues in CK1 and VEGFR-2 active sites .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
